![molecular formula C23H33NO B12533761 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol CAS No. 653580-03-1](/img/structure/B12533761.png)
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is an organic compound known for its antioxidant properties. This compound is part of a class of phenolic antioxidants that are widely used in various industries to prevent oxidation and degradation of materials. Its unique structure, which includes tert-butyl groups and an ethylanilino moiety, contributes to its stability and effectiveness as an antioxidant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and distillation, ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its phenolic form from quinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of plastics and other materials.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research into its potential therapeutic effects includes its use as an antioxidant in pharmaceuticals to protect active ingredients from oxidation.
Industry: It is widely used in the petroleum industry as an additive to prevent gumming and oxidation of fuels.
作用機序
The primary mechanism by which 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include lipid membranes, proteins, and nucleic acids, where it interrupts the chain reactions of lipid peroxidation and other oxidative processes .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Used as a precursor for more complex antioxidants and stabilizers.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is unique due to its specific structure, which provides enhanced stability and effectiveness compared to other antioxidants
特性
CAS番号 |
653580-03-1 |
|---|---|
分子式 |
C23H33NO |
分子量 |
339.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(4-ethylanilino)methyl]phenol |
InChI |
InChI=1S/C23H33NO/c1-8-16-9-11-18(12-10-16)24-15-17-13-19(22(2,3)4)21(25)20(14-17)23(5,6)7/h9-14,24-25H,8,15H2,1-7H3 |
InChIキー |
YKUHRNNEPKFTAS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



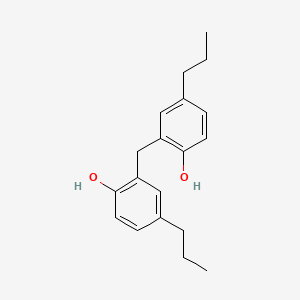
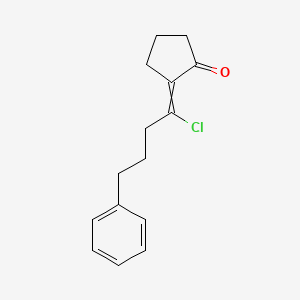
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
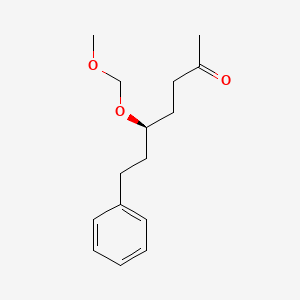
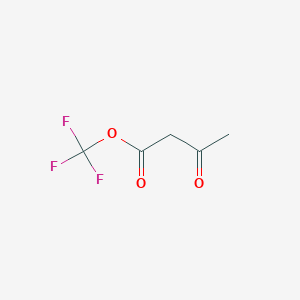
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
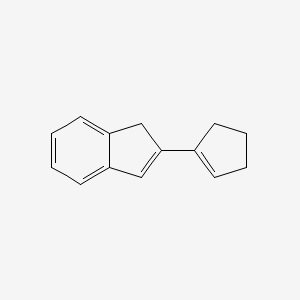
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)


![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
